molecular formula C15H11N3OS2 B12147906 3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 488796-19-6

3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147906
CAS No.: 488796-19-6
M. Wt: 313.4 g/mol
InChI Key: FIHKPCNNRDKJOQ-LCYFTJDESA-N
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Description

3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a phenylamine derivative with a pyridylmethylene-thiazolidinone precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or dichloromethane, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenylamino and pyridylmethylene groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(Phenylamino)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(Phenylamino)-5-(3-pyridylmethylene)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

3-(Phenylamino)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both phenylamino and pyridylmethylene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

488796-19-6

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

(5Z)-3-anilino-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11N3OS2/c19-14-13(9-11-5-4-8-16-10-11)21-15(20)18(14)17-12-6-2-1-3-7-12/h1-10,17H/b13-9-

InChI Key

FIHKPCNNRDKJOQ-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CN=CC=C3)SC2=S

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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